molecular formula C9H11NO B073937 1-(2-Aminophenyl)propan-1-one CAS No. 1196-28-7

1-(2-Aminophenyl)propan-1-one

Cat. No.: B073937
CAS No.: 1196-28-7
M. Wt: 149.19 g/mol
InChI Key: ISWMPZKCFGUBPJ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)propan-1-one is an organic compound with the molecular formula C9H11NO. It is a light yellow solid that is used primarily in research and industrial applications. The compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminophenyl)propan-1-one can be synthesized through various methods. One common approach involves the reaction of 2-nitropropane with aniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under acidic conditions and involves the reduction of the nitro group to an amino group, followed by the formation of the propanone moiety .

Industrial Production Methods

In industrial settings, the compound can be produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoacetophenone: Similar structure but with an acetophenone moiety instead of a propanone moiety.

    1-(2-Hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of an amino group.

    1-(2-Chlorophenyl)propan-1-one: Contains a chloro group instead of an amino group

Uniqueness

1-(2-Aminophenyl)propan-1-one is unique due to its specific combination of an amino group and a propanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-aminophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWMPZKCFGUBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303921
Record name 1-(2-aminophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-28-7
Record name 1196-28-7
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Record name 1-(2-aminophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)propan-1-one
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Synthesis routes and methods I

Procedure details

2-Aminobenzonitrile (1 mmol) was disposed in anhydrous tetrahydrofuran (5 ml) is followed by adding ethylmagnesium bromide (10 equivalent weights) at 0° C. under nitrogen gas atmosphere and reacting for 4 hours to obtain a reaction product. The pH of the reaction product was adjusted to be in the range of 3 to 4 using 1N HCl, followed by partitioning using ethyl acetate and saturated NaHCO3 for three times. The ethyl acetate layer was collected and purified using a silica gel column (n-hexane/acetone=4:1), thereby obtaining [1-(2-aminophenyl)propan-1-one] (83.5 mg, yield 56%).
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Synthesis routes and methods II

Procedure details

A 2.0N solution of ethylmagnesium chloride in THF (100 ml) was cooled to 0° C. under nitrogen atmosphere, and thereto was added dropwise a solution of 2-cyanoaniline (7.90 g) in THF (65 ml) over a period of 50 minutes. The mixture was stirred at room temperature for 20 minutes, and refluxed for 3 hours. The reaction solution was cooled to 0° C., and thereto was added a 4N aqueous hydrochloric acid solution (80 ml) over a period of 40 minutes, and the mixture was further refluxed for 3 hours. The solvent in the reaction solution was evaporated under reduced pressure, and the resultant was added to a saturated aqueous sodium hydrogen carbonate solution for neutralization. The mixture was extracted three times with ethyl acetate, and the extract was washed with a saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=8/1) to give 1-(2-aminophenyl)-1-propanone (6.78 g, 68%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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